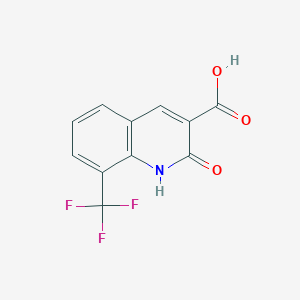
(2E)-3-cyclopropylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, structure, and any common names or synonyms. It may also include information about its appearance and state under standard conditions .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and can be measured experimentally .Scientific Research Applications
Analogue Compound Research
Studies on compounds with structural similarities to (2E)-3-cyclopropylprop-2-enoic acid provide insights into possible research applications. For instance, salicylic acid derivatives, recognized for their anti-inflammatory and analgesic activities through COX-inhibition, present a potential area of interest. A novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been explored for its potential as an alternative to acetylsalicylic acid due to its promising COX-2 specificity, toxicity profile, and analgesic, anti-inflammatory, and antiplatelet activities (Tjahjono et al., 2022). This indicates that derivatives of basic chemical structures can lead to significant pharmacological research.
Cyclopropyl Group Applications
The cyclopropyl group, as part of (2E)-3-cyclopropylprop-2-enoic acid, suggests its potential role in synthesizing compounds with specific biological activities. The review on 1-methylcyclopropene illustrates its utility in inhibiting ethylene action, impacting a broad range of fruits, vegetables, and floriculture crops by extending shelf life and maintaining quality (Blankenship & Dole, 2003). Such applications hint at the importance of cyclopropyl-containing compounds in agricultural and botanical research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of (2E)-3-cyclopropylprop-2-enoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclopropylmethyl bromide", "Ethyl acetoacetate", "Sodium ethoxide", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-cyclopropylmethylacetoacetate by reacting cyclopropylmethyl bromide with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Hydrolysis of ethyl 2-cyclopropylmethylacetoacetate to obtain 2-cyclopropylmethylacetoacetic acid.", "Step 3: Decarboxylation of 2-cyclopropylmethylacetoacetic acid to form cyclopropylmethyl vinyl ketone.", "Step 4: Reduction of cyclopropylmethyl vinyl ketone with sodium borohydride to obtain (2E)-3-cyclopropylprop-2-en-1-ol.", "Step 5: Oxidation of (2E)-3-cyclopropylprop-2-en-1-ol with acetic acid and sodium chlorite to form (2E)-3-cyclopropylprop-2-en-1-al.", "Step 6: Oxidation of (2E)-3-cyclopropylprop-2-en-1-al with sodium chlorite and hydrochloric acid to obtain (2E)-3-cyclopropylprop-2-enoic acid." ] } | |
CAS RN |
60129-33-1 |
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



